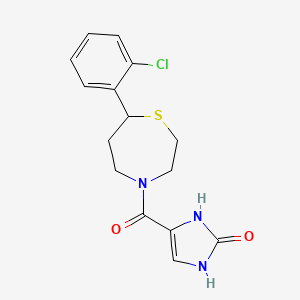![molecular formula C17H19F3N4O2 B2408447 2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide CAS No. 2034294-53-4](/img/structure/B2408447.png)
2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-phenoxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide” belongs to a class of compounds known as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . This structure allows it to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .科学的研究の応用
Synthesis of Heterocyclic Compounds Research has explored the synthesis of biologically significant heterocyclic compounds, such as 1,2,4-triazolo[1,5-a]pyridines, through novel synthetic pathways. For instance, the use of phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation facilitates the construction of the triazolo[1,5-a]pyridine skeleton, demonstrating a metal-free approach for oxidative N-N bond formation, which is notable for its efficiency and high yields (Zisheng Zheng et al., 2014).
Anticancer Agents Compounds within this chemical framework have been synthesized and evaluated as anticancer agents. Notably, triazolopyrimidines have shown unique mechanisms of tubulin inhibition, distinguishing themselves from other anticancer compounds by promoting tubulin polymerization without binding competitively with paclitaxel. This mechanism is particularly effective in overcoming resistance attributed to multidrug resistance transporter proteins, highlighting the potential for novel anticancer therapies (N. Zhang et al., 2007).
Antimicrobial and Anticonvulsant Activities Further applications include the synthesis of compounds for antimicrobial and anticonvulsant purposes. For example, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been developed, displaying significant antimicrobial activity against various bacterial strains and fungi (Nada M. Abunada et al., 2008). Additionally, 7-phenyl-4,5,6,7-tetrahydrothieno[3,2‐b]pyridine derivatives have been evaluated for anticonvulsant activity, demonstrating promising results in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, potentially offering new avenues for epilepsy treatment (Shiben Wang et al., 2019).
将来の方向性
The future directions for this compound could involve further exploration of its diverse pharmacological activities, as well as the development of new synthetic approaches for its synthesis . Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic uses .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
It is known that compounds with similar structures can inhibit parasitic growth , suggesting that this compound may also affect pathways related to parasitic growth.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of this compound.
Result of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities , suggesting that this compound may also have a range of molecular and cellular effects.
特性
IUPAC Name |
2-phenoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c1-11(26-13-5-3-2-4-6-13)16(25)21-10-15-23-22-14-9-12(17(18,19)20)7-8-24(14)15/h2-6,11-12H,7-10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAALEUPFDHNAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2408364.png)
![1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)propan-2-ol hydrochloride](/img/structure/B2408365.png)



![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)


![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)
![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)
![N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2408386.png)